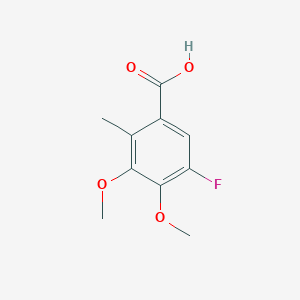

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid

Description

Properties

Molecular Formula |

C10H11FO4 |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

5-fluoro-3,4-dimethoxy-2-methylbenzoic acid |

InChI |

InChI=1S/C10H11FO4/c1-5-6(10(12)13)4-7(11)9(15-3)8(5)14-2/h4H,1-3H3,(H,12,13) |

InChI Key |

RAFLRLQJCIONAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=O)O)F)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid typically follows a multi-step approach starting from suitably substituted benzoic acid precursors. The key transformations include:

- Introduction of methoxy groups at the 3 and 4 positions.

- Methyl substitution at the 2 position.

- Selective fluorination at the 5 position.

- Purification to isolate the desired fluorinated benzoic acid derivative.

Common Synthetic Route

One well-documented synthetic route involves the following steps:

- Starting Material: 3,4-dimethoxy-2-methylbenzoic acid or its ester derivative.

- Fluorination Step: Electrophilic aromatic substitution or nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride or Selectfluor™.

- Protection/Deprotection: The carboxylic acid group may be protected during fluorination to prevent side reactions.

- Purification: Recrystallization or chromatographic techniques to isolate pure 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid.

This route is favored because it allows the introduction of fluorine at a late stage, minimizing the risk of deactivating other functional groups during fluorination.

Industrial Scale Considerations

For industrial production, continuous flow reactors and automated systems are often employed to enhance reaction control, yield, and safety. The use of phase-transfer catalysts can improve fluorination efficiency. Purification is typically achieved by recrystallization from ethanol/water mixtures or column chromatography using silica gel with hexane/ethyl acetate gradients.

Detailed Preparation Methodology

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3,4-dimethoxy-2-methylbenzoic acid | Methylation of 3,4-dihydroxy-2-methylbenzoic acid using dimethyl sulfate or methyl iodide with base | Ensure complete methylation of hydroxyl groups |

| 2 | Fluorination at 5-position | Use Selectfluor™ or potassium fluoride with phase-transfer catalyst in polar aprotic solvent (e.g., acetonitrile) | Protect carboxyl group if necessary; control temperature (0-25°C) |

| 3 | Purification | Recrystallization from ethanol/water or silica gel chromatography | Monitor purity by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) |

Analytical and Research Data Supporting Preparation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- Proton NMR shows characteristic peaks for methoxy protons at δ 3.8–4.0 ppm.

- Aromatic proton signals exhibit splitting patterns influenced by the fluorine substituent.

- Carbon NMR confirms substitution pattern, especially the fluorinated carbon.

-

- Molecular ion peak consistent with molecular formula C11H13FO4 (molecular weight ~ 214.19 g/mol).

High-Performance Liquid Chromatography (HPLC):

- Purity typically >98% after purification.

- C18 column with acetonitrile/water + 0.1% formic acid is standard.

Reaction Monitoring

Thin-Layer Chromatography (TLC):

- Used to monitor fluorination progress.

- Visualization under UV light or iodine staining.

-

- Fluorination yields range from 60% to 85% depending on conditions.

- Purification steps improve purity to >98%.

Summary Table of Preparation Methods

| Method | Starting Material | Fluorinating Agent | Reaction Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3,4-dimethoxy-2-methylbenzoic acid | Potassium fluoride + phase-transfer catalyst | Polar aprotic solvent, 0-25°C | 60-75 | Recrystallization, chromatography | Protect carboxyl group if needed |

| Electrophilic Aromatic Substitution | Protected benzoic acid derivative | Selectfluor™ | Room temperature, acetonitrile solvent | 70-85 | Silica gel chromatography | Mild conditions prevent side reactions |

| Industrial Continuous Flow | Same as above | Same as above | Automated flow reactor, controlled temperature | >80 | Recrystallization | Enhanced scalability and safety |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde or 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid.

Reduction: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzyl alcohol or 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid has several applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy groups can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acids are widely used in medicinal and industrial chemistry due to their enhanced stability, bioavailability, and binding affinity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Fluorinated Derivatives

Compounds like 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS: 1237535-78-2) and 5-Fluoro-1-tetralone (CAS: 93742-85-9) incorporate fluorine into heterocyclic systems, diverging from benzoic acid scaffolds .

Table 2: Heterocyclic vs. Benzoic Acid Fluorinated Compounds

Key Observations :

- Functional Groups : The carboxylic acid group in the target compound enables conjugation reactions (e.g., amidation), whereas ketone-containing analogs like 5-Fluoro-1-tetralone are more suited for reduction or Grignard reactions .

- Bioactivity: Heterocyclic systems (e.g., naphthyridinones) often exhibit enhanced binding to enzymatic pockets, contrasting with benzoic acids’ role as building blocks .

Research Findings and Patent Relevance

- Synthetic Intermediates : The compound 5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-pentan-2-yloxy]benzoic acid (EP 3 532 474 B1) shares structural motifs with the target compound, highlighting fluorine’s role in optimizing pharmacokinetics in drug candidates .

Biological Activity

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHFO and a molecular weight of approximately 214.19 g/mol. The unique arrangement of substituents—specifically, a fluorine atom at the 5-position, methoxy groups at the 3 and 4 positions, and a methyl group at the 2 position—enhances its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the presence of the fluorine atom may improve the compound's binding affinity to various biological targets such as enzymes and receptors. This can lead to enhanced potency and selectivity in therapeutic applications. The compound's structural features suggest potential interactions with pathways involved in cell growth and proliferation, making it a candidate for further investigation in drug design.

Antimicrobial Activity

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid has shown promising results in antimicrobial assays. Studies have indicated that it exhibits activity against several bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt microbial cell function could be attributed to its interaction with key metabolic pathways.

Anticancer Activity

In terms of anticancer properties, preliminary studies have demonstrated that 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid can inhibit the growth of various cancer cell lines. For instance, research involving human carcinoma cell lines has shown that this compound can induce cytotoxic effects, with IC values indicating significant antiproliferative activity. Table 1 summarizes the cytotoxicity data across different cancer cell lines:

| Cell Line | IC (µM) | Activity |

|---|---|---|

| HeLa | 8.0 | Moderate Cytotoxicity |

| HepG2 | 6.5 | Moderate Cytotoxicity |

| Caco-2 | 4.4 | High Cytotoxicity |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid against pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation and established a correlation between concentration and cytotoxic effect .

Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms underlying the anticancer effects of this compound. It was found to modulate key signaling pathways involved in tumor growth and survival, particularly those associated with polyamine metabolism .

Future Directions

Ongoing research aims to further elucidate the pharmacokinetic properties of 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid and its potential as a therapeutic agent. Studies are exploring its interactions with specific receptors and enzymes to identify optimal therapeutic targets.

Q & A

Basic Questions

Q. What are the recommended synthesis routes and purification methods for 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid?

- Methodology :

- Synthesis : Start with a substituted benzoic acid precursor (e.g., 3,4-dimethoxy-2-methylbenzoic acid) and introduce fluorine via electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor™. Protect the carboxylic acid group during fluorination to avoid side reactions .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via thin-layer chromatography (TLC).

Q. How should researchers characterize this compound to confirm its structure and purity?

- Analytical Techniques :

- NMR : H and C NMR to verify substituent positions (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic fluorine coupling patterns) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98% recommended for biological assays).

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to methoxy groups; low solubility in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) .

- Stability : Stable at room temperature in dark, dry conditions. Avoid prolonged exposure to light or acidic/basic conditions to prevent demethylation of methoxy groups .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid, and how can it be controlled?

- Regioselectivity Analysis :

- Fluorination at the 5-position is influenced by steric hindrance from the 2-methyl group and electronic effects of methoxy substituents. Computational modeling (DFT) predicts activation energies for competing pathways .

- Control Strategies : Use directing groups (e.g., temporary nitro groups) or transition-metal catalysts (e.g., Pd-mediated C–H activation) to improve selectivity .

Q. What computational tools are suitable for predicting the reactivity of this compound in catalytic reactions?

- Modeling Approaches :

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the carboxylic acid group may act as a hydrogen-bond donor in enzyme interactions .

- Molecular Dynamics (MD) : Study solvation effects or protein-ligand binding using force fields like AMBER or CHARMM .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect its biological activity?

- Structure-Activity Relationship (SAR) :

- Methoxy groups enhance lipid solubility and membrane permeability, while fluorine increases metabolic stability. Ethoxy substitution (bulkier) may reduce binding affinity to targets like cyclooxygenase (COX) .

- Experimental Design : Compare IC values against COX-1/COX-2 isoforms using enzyme inhibition assays .

Q. How can researchers resolve contradictory data on the compound’s solubility in different solvent systems?

- Troubleshooting Framework :

- Controlled Experiments : Measure solubility in binary solvent mixtures (e.g., DMSO/water) at varying pH (2–9) to identify optimal conditions.

- Data Validation : Cross-check with orthogonal methods (e.g., nephelometry vs. HPLC) to rule out measurement artifacts .

Q. What are the degradation pathways of this compound under thermal or oxidative stress?

- Degradation Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.